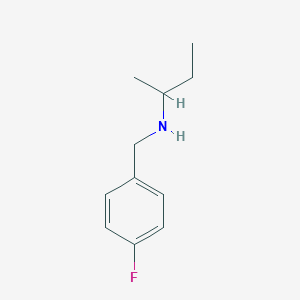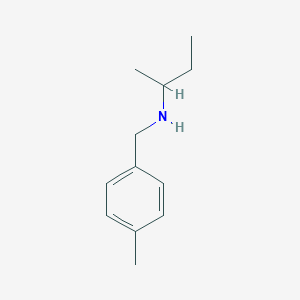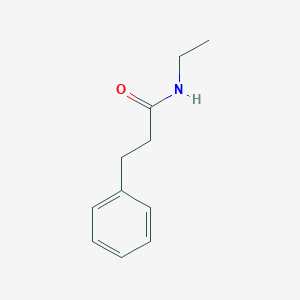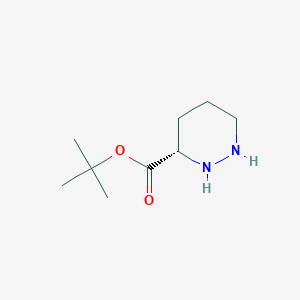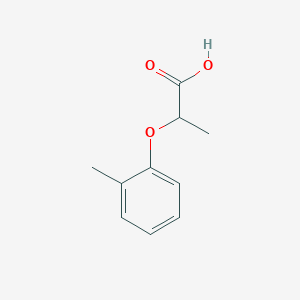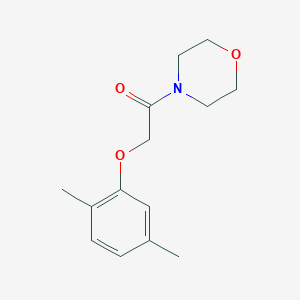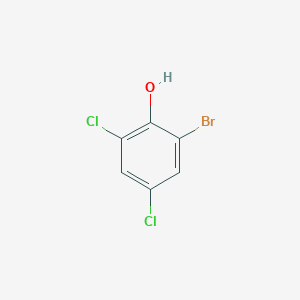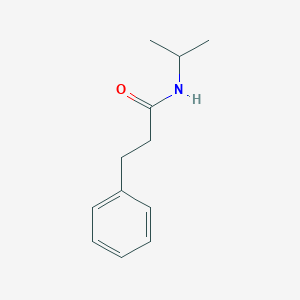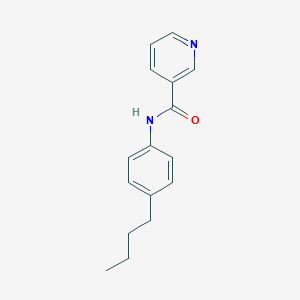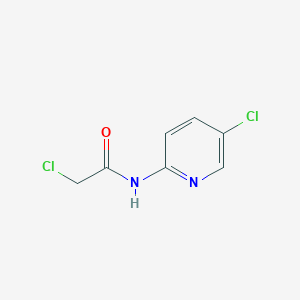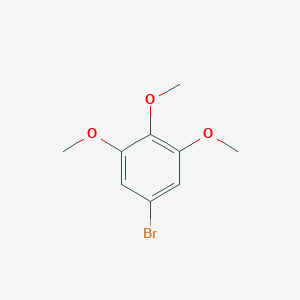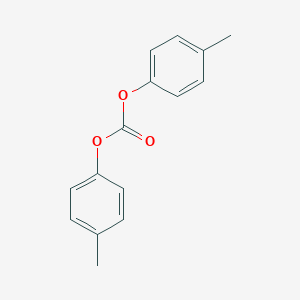
Bis(4-methylphenyl) carbonate
描述
Bis(4-methylphenyl) carbonate, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMPC is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
Bis(4-methylphenyl) carbonate has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and biomedical research. In materials science, Bis(4-methylphenyl) carbonate has been used as a monomer for the synthesis of high-performance polymers such as polycarbonates and polyesters. In organic synthesis, Bis(4-methylphenyl) carbonate has been used as a reagent for the protection of alcohols and phenols. In biomedical research, Bis(4-methylphenyl) carbonate has been studied for its potential as a drug carrier due to its biocompatibility and low toxicity.
作用机制
The mechanism of action of Bis(4-methylphenyl) carbonate is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with proteins and other biomolecules. Bis(4-methylphenyl) carbonate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter in the nervous system.
生化和生理效应
Bis(4-methylphenyl) carbonate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Bis(4-methylphenyl) carbonate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia, which are immune cells in the central nervous system. Bis(4-methylphenyl) carbonate has also been shown to scavenge free radicals and protect against oxidative stress-induced cell damage.
实验室实验的优点和局限性
One of the main advantages of Bis(4-methylphenyl) carbonate for lab experiments is its low toxicity and biocompatibility, which makes it a suitable candidate for biomedical research. Bis(4-methylphenyl) carbonate is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations of Bis(4-methylphenyl) carbonate is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research on Bis(4-methylphenyl) carbonate. One potential direction is the development of Bis(4-methylphenyl) carbonate-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of Bis(4-methylphenyl) carbonate-based polymers with improved mechanical and thermal properties for various applications such as packaging and electronics. Further studies are also needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
Conclusion:
In conclusion, Bis(4-methylphenyl) carbonate is a versatile compound with potential applications in various fields such as materials science, organic synthesis, and biomedical research. Bis(4-methylphenyl) carbonate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and its low toxicity and biocompatibility make it a suitable candidate for drug delivery systems. Further research is needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
属性
CAS 编号 |
621-02-3 |
|---|---|
产品名称 |
Bis(4-methylphenyl) carbonate |
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
bis(4-methylphenyl) carbonate |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI 键 |
IZJIAOFBVVYSMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
其他 CAS 编号 |
621-02-3 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

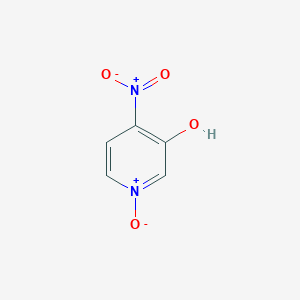
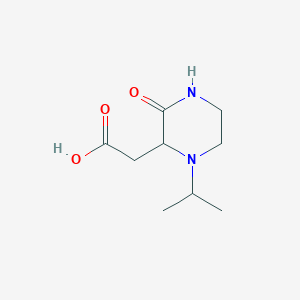
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)
